REACTION_CXSMILES
|
[NH2:1][CH:2]([C:7]([NH2:9])=[O:8])[C:3]([CH3:6])([CH3:5])[CH3:4].N[C@H](C(O)=O)C(C)(C)C.N[C@@H](C(N)=O)C(C)(C)C>>[NH2:1][C@H:2]([C:7]([NH2:9])=[O:8])[C:3]([CH3:6])([CH3:5])[CH3:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(C(C)(C)C)C(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](C(C)(C)C)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@H](C(C)(C)C)C(=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Analysis of the remaining reaction mixture after 8 hours
|
Duration
|
8 h
|
Name
|
|
Type
|
|
Smiles
|
N[C@@H](C(C)(C)C)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][CH:2]([C:7]([NH2:9])=[O:8])[C:3]([CH3:6])([CH3:5])[CH3:4].N[C@H](C(O)=O)C(C)(C)C.N[C@@H](C(N)=O)C(C)(C)C>>[NH2:1][C@H:2]([C:7]([NH2:9])=[O:8])[C:3]([CH3:6])([CH3:5])[CH3:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(C(C)(C)C)C(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](C(C)(C)C)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@H](C(C)(C)C)C(=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Analysis of the remaining reaction mixture after 8 hours
|
Duration
|
8 h
|
Name
|
|
Type
|
|
Smiles
|
N[C@@H](C(C)(C)C)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][CH:2]([C:7]([NH2:9])=[O:8])[C:3]([CH3:6])([CH3:5])[CH3:4].N[C@H](C(O)=O)C(C)(C)C.N[C@@H](C(N)=O)C(C)(C)C>>[NH2:1][C@H:2]([C:7]([NH2:9])=[O:8])[C:3]([CH3:6])([CH3:5])[CH3:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(C(C)(C)C)C(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](C(C)(C)C)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@H](C(C)(C)C)C(=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Analysis of the remaining reaction mixture after 8 hours
|
Duration
|
8 h
|
Name
|
|
Type
|
|
Smiles
|
N[C@@H](C(C)(C)C)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |